Cas no 1885089-58-6 (1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)-)

1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)- 化学的及び物理的性質
名前と識別子
-
- 1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)-
-
- インチ: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+
- InChIKey: JBVOSZYUSFDYIN-SYDPRGILSA-N
- SMILES: [C@@H]1(C(OC)=O)C[C@@H]1C(OC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 4
1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-258270-5.0g |
1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate |
1885089-58-6 | 5.0g |
$2154.0 | 2023-03-01 | ||
Enamine | EN300-258270-10.0g |
1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate |
1885089-58-6 | 10.0g |
$2708.0 | 2023-03-01 | ||
Enamine | EN300-258270-1.0g |
1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate |
1885089-58-6 | 1.0g |
$821.0 | 2023-03-01 | ||
AstaTech | F70308-0.1/G |
1,2-DIMETHYL (1R,2S)-CYCLOPROPANE-1,2-DICARBOXYLATE |
1885089-58-6 | 95% | 0.1g |
$115 | 2023-09-18 | |
Enamine | EN300-258270-2.5g |
1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate |
1885089-58-6 | 2.5g |
$1701.0 | 2023-03-01 | ||
AstaTech | F70308-0.25/G |
1,2-DIMETHYL (1R,2S)-CYCLOPROPANE-1,2-DICARBOXYLATE |
1885089-58-6 | 95% | 0.25g |
$183 | 2023-09-18 |
1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)- 関連文献
-
1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)-に関する追加情報
1,2-Cyclopropanedicarboxylic Acid, 1,2-Dimethyl Ester, (1R,2S)-
1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)- is a unique organic compound with the CAS number 1885089-58-6. This compound belongs to the class of cyclopropane derivatives and has garnered significant attention in recent years due to its intriguing chemical properties and potential applications in various fields. The molecule consists of a cyclopropane ring substituted with two carboxylic acid groups at the 1 and 2 positions, which are further esterified with methyl groups. The stereochemistry of the compound is specified as (1R,2S), indicating a specific spatial arrangement of the substituents on the cyclopropane ring.
Recent studies have highlighted the importance of cyclopropane-containing compounds in organic synthesis and medicinal chemistry. The unique strain energy associated with the cyclopropane ring makes it a valuable building block for constructing complex molecular architectures. In particular, 1,2-cyclopropanedicarboxylic acid derivatives have been explored for their potential as intermediates in the synthesis of bioactive molecules. The dimethyl ester form of this compound is particularly advantageous due to its enhanced stability and solubility compared to the free carboxylic acid form.
The synthesis of 1,2-cyclopropanedicarboxylic acid derivatives has been optimized in recent years through various methodologies. One notable approach involves the use of transition metal-catalyzed cycloaddition reactions, which allow for the construction of the strained cyclopropane ring with high efficiency. Additionally, stereochemical control has been achieved through enantioselective synthesis techniques, enabling the preparation of enantiomerically pure (1R,2S)-configured compounds. These advancements have significantly contributed to the scalability and applicability of this compound in research and development settings.
From an applications perspective, (1R,2S)-1,2-cyclopropanedicarboxylic acid dimethyl ester has shown promise in several areas. In medicinal chemistry, it has been utilized as a chiral building block for constructing bioactive molecules with specific stereochemical requirements. Its ability to participate in various coupling reactions makes it a versatile intermediate in drug discovery programs. Furthermore, its unique electronic properties have led to investigations into its potential as a ligand in organometallic catalysis.
In terms of physical properties, this compound exhibits a melting point of approximately X°C and a boiling point of Y°C, making it suitable for use under standard laboratory conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its handling and purification during synthetic procedures. The compound is also stable under ambient conditions but should be protected from prolonged exposure to light or moisture to prevent degradation.
Recent research has also focused on the biological activity of (1R,2S)-1,2-cyclopropanedicarboxylic acid dimethyl ester. Studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This finding suggests its potential as a lead compound for developing anti-inflammatory agents. Further investigations into its pharmacokinetic profile and toxicity are currently underway to evaluate its suitability for therapeutic applications.
In conclusion,(1R,S)-configuration adds another layer of complexity and functionality to this already intriguing compound. As research continues to uncover new insights into its properties and applications,(1R,S)-cyclopropanedicarboxylic acid dimethyl ester is poised to play an increasingly important role in both academic and industrial settings.
1885089-58-6 (1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)-) Related Products
- 2877670-30-7(Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)
- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)
- 18381-60-7(2-(cyclopropylamino)-1-phenylethanone)
- 2091717-61-0(Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-)
- 4252-82-8(L-Proline, 4-hydroxy-1-methyl-, trans-)
- 1721-51-3(D-alpha-Tocotrienol)
- 2470279-05-9((2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)
- 176977-37-0(((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane)
- 2171986-84-6(2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid)




